3,4-Difluoro-3'-(1,3-dioxolan-2-YL)benzophenone
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Overview
Description
3,4-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone is an organic compound with the molecular formula C16H12F2O3 It is characterized by the presence of two fluorine atoms and a 1,3-dioxolane ring attached to a benzophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-difluorobenzophenone and ethylene glycol.
Formation of 1,3-Dioxolane Ring: The 1,3-dioxolane ring is formed by reacting 3,4-difluorobenzophenone with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the cyclic acetal.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 3,4-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions.
Optimization: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized to maximize yield and minimize by-products.
Purification and Quality Control: The product is subjected to rigorous purification and quality control measures to ensure consistency and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The benzophenone core can undergo oxidation to form benzoic acid derivatives or reduction to form alcohols.
Hydrolysis: The 1,3-dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol and benzophenone.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide (NaNH2) or thiourea are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) facilitate hydrolysis.
Major Products
Substitution: Substituted benzophenone derivatives.
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Hydrolysis: Diols and benzophenone.
Scientific Research Applications
3,4-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-1,3-dioxolan-2-one: A related compound with a single fluorine atom and a 1,3-dioxolane ring.
1,3-Dioxolan-2-one, 4,5-difluoro-: Another similar compound with two fluorine atoms on the dioxolane ring.
Uniqueness
3,4-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone is unique due to the specific positioning of the fluorine atoms and the 1,3-dioxolane ring on the benzophenone core. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(3,4-difluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2O3/c17-13-5-4-11(9-14(13)18)15(19)10-2-1-3-12(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDCMNUHMKUVRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645087 |
Source
|
Record name | (3,4-Difluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-65-4 |
Source
|
Record name | Methanone, (3,4-difluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898759-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Difluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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